1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one is a heterocyclic compound that features both pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one typically involves the reaction of 3-acetylpyridine with thiophene-2-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine and thiophene derivatives.
Scientific Research Applications
1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
1-(2-(Pyridin-2-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazol): Contains both pyridine and oxadiazole rings.
N-Methyl-5-(4-pyridinyl)thiophen-2-yl)methanamine: Features a similar thiophene-pyridine structure.
Uniqueness
1-[3-(Pyridin-4-yl)thiophen-2-yl]ethan-1-one is unique due to its specific combination of pyridine and thiophene rings, which imparts distinct electronic and steric properties. These properties make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H9NOS |
---|---|
Molecular Weight |
203.26 g/mol |
IUPAC Name |
1-(3-pyridin-4-ylthiophen-2-yl)ethanone |
InChI |
InChI=1S/C11H9NOS/c1-8(13)11-10(4-7-14-11)9-2-5-12-6-3-9/h2-7H,1H3 |
InChI Key |
XTZGBKCIWPHJIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CS1)C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.